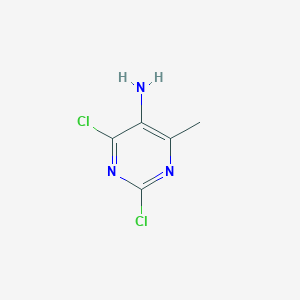

2,4-Dichloro-6-methylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMMHWIFYCXEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562775 | |

| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-27-1 | |

| Record name | 2,4-Dichloro-6-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-6-methylpyrimidin-5-amine chemical properties

An In-Depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound belonging to the dichloropyrimidine class. Its strategic placement of reactive chlorine atoms, an electron-donating amino group, and a methyl group on the electron-deficient pyrimidine core makes it a valuable and versatile building block in modern organic synthesis. For researchers and scientists in drug development, this intermediate offers a synthetically tractable scaffold for creating diverse molecular libraries. Its true potential lies in the nuanced reactivity of its two chloro-substituents, which can be selectively addressed to build molecular complexity. This guide provides an in-depth analysis of its chemical properties, explores the critical factors governing its reactivity, outlines a practical synthetic protocol, and discusses its applications in medicinal chemistry.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 13162-27-1 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [1] |

| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes and Insights |

|---|---|---|

| Appearance | Likely a crystalline solid, ranging from off-white to yellow/gray. | Based on the physical form of the closely related isomer, 4,6-dichloro-2-methylpyrimidin-5-amine.[3] |

| Melting Point | 70-73 °C | Data for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. The exact melting point of the title compound may vary but is expected to be in a similar range. |

| Boiling Point | ~257.7 °C | Predicted for the isomer 4,6-dichloro-2-methylpyrimidin-5-amine. High boiling point suggests low volatility under standard lab conditions. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | This typical solubility profile for dichloropyrimidines facilitates its use in a wide range of reaction and purification conditions.[4] |

The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of dichloropyrimidines is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the electron-deficient nature of the pyrimidine ring.[5]

The Question of Regioselectivity: C4 vs. C2

For a simple 2,4-dichloropyrimidine scaffold, nucleophilic attack preferentially occurs at the C4 position.[5][6][7] This is a well-established principle attributed to the greater electron deficiency (and thus a higher LUMO coefficient) at the C4 carbon compared to the C2 carbon.[7] However, this inherent selectivity is not absolute and is highly sensitive to the electronic and steric environment of the pyrimidine ring.[8]

A Deeper Dive: Substituent Effects in this compound

The title compound presents a more complex scenario. The presence of both a methyl group at C6 and an amino group at C5 dramatically alters the electronic landscape of the ring, challenging the standard C4-selectivity rule.

-

C6-Methyl Group: As a weak electron-donating group (EDG), the methyl group at C6 pushes electron density into the ring. Literature suggests that EDGs at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[7][8]

-

C5-Amino Group: The amino group is a potent electron-donating group through resonance. Its location adjacent to both the C4 and C6 positions enriches the ring with electron density, further influencing the electrophilicity of the carbon centers bearing the chlorine atoms.

The combined electron-donating effect of these two groups is predicted to decrease the electrophilicity of the C4 position more significantly than the C2 position, leading to a reversal of the typical reactivity pattern. Therefore, for this compound, nucleophilic attack is anticipated to occur preferentially at the C2 position. This insight is crucial for planning synthetic routes, as assuming C4 reactivity could lead to unexpected products and low yields.

Caption: Predicted SNAr reactivity influenced by electron-donating groups (EDGs).

Controlling the Outcome: The Role of Reaction Conditions

While the inherent electronics favor C2 substitution, the regiochemical outcome can be steered by carefully selecting reaction conditions.[6][7]

-

Nucleophile: Sterically hindered nucleophiles may exhibit different selectivity profiles compared to smaller ones.

-

Solvent and Base: The choice of solvent and base can significantly influence reaction rates and selectivity. For instance, specific systems like n-butanol with DIPEA have been reported to favor C4 substitution in certain dichloropyrimidines.[6]

-

Catalysis: Palladium-catalyzed amination reactions have been shown to strongly favor the formation of C4-substituted products, potentially overriding the inherent electronic bias of the substrate.[5][7]

Synthetic Considerations

A reliable and scalable synthesis is paramount for any key intermediate. A common and effective strategy for preparing aminosubstituted pyrimidines involves the reduction of a corresponding nitro-pyrimidine precursor.[9]

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached from 6-methyl-5-nitrouracil. This route involves two key transformations: chlorination of the uracil ring followed by reduction of the nitro group.

Caption: Proposed two-step synthesis from a 6-methyl-5-nitrouracil precursor.

Protocol: Synthesis via Reduction of a Nitro Precursor

This protocol is adapted from a reported procedure for a structurally similar compound and serves as a robust starting point for laboratory synthesis.[9]

Objective: To synthesize this compound by catalytic hydrogenation of 2,4-dichloro-6-methyl-5-nitropyrimidine.

Reagents & Materials:

-

2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq)

-

Palladium on carbon (10% Pd, ~0.2 eq by weight)

-

Ethyl acetate (ACS grade)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration setup (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable pressure vessel (e.g., Parr bottle), charge 2,4-dichloro-6-methyl-5-nitropyrimidine.

-

Solvent Addition: Add ethyl acetate to dissolve the starting material completely. A typical concentration would be around 30 mg/mL.

-

Catalyst Addition: Carefully add the 10% Palladium on carbon catalyst to the solution.

-

Scientist's Note: Pd/C is the catalyst of choice for nitro group reductions due to its high efficiency and selectivity. It should be handled with care as it can be pyrophoric, especially after use. Adding it to the solution rather than adding the solvent to the dry catalyst minimizes this risk.

-

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system by evacuating the air and backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Scientist's Note: Removing all oxygen is critical for both safety (to avoid forming an explosive H₂/O₂ mixture) and reaction efficiency, as oxygen can poison the catalyst.

-

-

Reaction Execution: Pressurize the vessel with hydrogen to approximately 40 psi and begin vigorous stirring. The reaction is typically exothermic and can be monitored by hydrogen uptake. Allow the reaction to proceed until hydrogen consumption ceases (usually a few hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

-

Scientist's Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The used catalyst should be quenched carefully with water before disposal as it can ignite upon exposure to air.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end product but a high-value intermediate. Its utility stems from the ability to perform sequential, regioselective substitutions at the C2 and C4 positions, enabling the rapid construction of complex molecules.

-

Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. This scaffold allows for the installation of various side chains to target the specific pockets of different kinases, which are crucial targets in oncology.[4]

-

Antiparasitic Agents: Related 2,4-diamino-6-methylpyrimidine structures have been identified as promising leads for treating Chagas' disease, caused by the parasite Trypanosoma cruzi.[10] This highlights the potential of this molecular core in developing new treatments for neglected tropical diseases.

-

Versatile Synthetic Intermediate: Beyond specific therapeutic areas, this compound is a precursor for a wide range of heterocyclic compounds used in agrochemicals and materials science.[4] The differential reactivity of the chloro-substituents allows it to be used in diverse cross-coupling reactions (e.g., Suzuki, Stille) and aminations.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested or inhaled.

Table 3: GHS Hazard Information

| Hazard Code | Description | Class |

|---|---|---|

| H302 / H332 | Harmful if swallowed / Harmful if inhaled | Acute Toxicity (Oral/Inhalation)[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation[1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation[1] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity[1] |

Recommended Safety Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Engineering Controls: Use this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not get in eyes, on skin, or on clothing.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a potent synthetic intermediate whose value is defined by its nuanced chemical reactivity. A thorough understanding of the substituent effects that govern its regioselectivity is critical for its effective use. The predicted preference for nucleophilic attack at the C2 position, a reversal of the general rule for 2,4-dichloropyrimidines, offers a unique synthetic handle for drug discovery professionals. By leveraging this knowledge and employing carefully controlled reaction conditions, researchers can efficiently incorporate this versatile scaffold into the design and synthesis of novel bioactive molecules for a range of therapeutic applications.

References

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

PubChem. This compound | C5H5Cl2N3 | CID 14665971. [Link]

-

Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

-

Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

DTIC. Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised.. [Link]

-

DTIC. Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines.. [Link]

-

PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

SpectraBase. 2,4-Dichloro-6-methoxypyrimidine. [Link]

-

PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. [Link]

-

PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

-

PubMed. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. srinichem.com [srinichem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]

- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

- 13. multimedia.3m.com [multimedia.3m.com]

- 14. fishersci.ca [fishersci.ca]

Introduction: The Strategic Importance of a Dichlorinated Pyrimidine Core

An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine (CAS: 13162-27-1)

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Among the vast family of pyrimidine derivatives, this compound (CAS No. 13162-27-1) emerges as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—two reactive chlorine atoms, an activating amino group, and a methyl group—on an electron-deficient pyrimidine ring provides a robust platform for constructing complex molecular architectures.[3]

This guide offers an in-depth exploration of this compound, moving beyond basic data to provide researchers, scientists, and drug development professionals with a practical understanding of its properties, synthesis, reactivity, and applications. The focus is on the causality behind its chemical behavior and the strategic considerations for its use in synthetic campaigns, particularly in the development of targeted therapeutics like kinase inhibitors.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a white to off-white crystalline powder with good stability under recommended storage conditions.[3] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13162-27-1 | [4][5][6] |

| Molecular Formula | C₅H₅Cl₂N₃ | [4][5][7] |

| Molecular Weight | 178.02 g/mol | [4][5][7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 115-116.5 °C | [3][4][5] |

| Boiling Point | 281.6 ± 35.0 °C (Predicted) | [3][4][5] |

| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMF, acetonitrile.[3] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dry, light-proof environment.[3] |

Part 2: Synthesis and Purification Protocol

The most common and industrially scalable synthesis of dichloropyrimidines involves the chlorination of their corresponding dihydroxy (uracil) precursors. This transformation is a cornerstone of pyrimidine chemistry.

Protocol: Synthesis from 6-Methyluracil

The conversion of 6-methyluracil (or its tautomer, 6-methylpyrimidine-2,4-diol) to this compound is typically achieved through nitration followed by chlorination and reduction. A more direct, though often unreferenced, pathway would involve chlorination of a pre-aminated precursor. A widely documented analogous procedure involves the direct chlorination of a uracil derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Causality of Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): This reagent is highly effective for converting the keto-enol tautomers of uracils (which exist predominantly in the diketo form) into the corresponding dichloro derivatives. The mechanism involves the phosphorylation of the oxygen atoms, turning them into excellent leaving groups, which are subsequently displaced by chloride ions.

-

Inert Atmosphere: The reaction is often run under an inert atmosphere (e.g., nitrogen) to prevent the introduction of moisture, which would readily hydrolyze POCl₃ and potentially the product.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, charge the precursor, 5-amino-6-methyluracil.

-

Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃). The reaction is often performed with POCl₃ acting as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) for several hours (e.g., 8-10 hours).[8] The progress is monitored by a suitable technique like HPLC or TLC until the starting material is consumed.

-

Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane (DCM).

-

Quenching: The solution is then added dropwise to a cold aqueous base solution (e.g., potassium carbonate) to neutralize the acidic environment and quench any remaining POCl₃.[8] This step must be performed with caution as the quenching is highly exothermic.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.

Caption: High-level workflow for the synthesis of the title compound.

Part 3: Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The two chlorine atoms are the primary sites for modification via Nucleophilic Aromatic Substitution (SₙAr).

Key Reactive Sites:

-

C4-Cl and C2-Cl: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nature of the chlorine atoms, making the carbon atoms to which they are attached (C2 and C4) highly electrophilic and susceptible to attack by nucleophiles.

-

C5-NH₂: The amino group is a strong electron-donating group. Its primary role is to activate the ring towards electrophilic substitution (less common for this substrate) and modulate the reactivity of the adjacent chlorine atoms. It can also act as a nucleophile itself or be a site for further functionalization (e.g., acylation).[9]

Caption: General workflow for creating diverse kinase inhibitor scaffolds.

This compound and its derivatives have been explored in the synthesis of inhibitors for various kinases, including Src kinase [10][11]and cyclin-dependent kinases (CDKs), which are critical targets in oncology.

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Hazard Category | Description & Precautionary Measures | Source(s) |

| Acute Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation. [12][13] | |

| Sensitization | May cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace. [14] | |

| Environmental | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. [14] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles or face shield), and lab coat. Use in a well-ventilated area or fume hood. [14] | |

| First Aid | Skin: Wash with soap and water. Get medical advice if irritation or rash occurs. [14]Eyes: Rinse cautiously with water for several minutes. [12]Inhalation: Remove to fresh air. [12] | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Keep away from strong oxidizing agents, strong acids, and strong bases. [3][12][15] | |

| Disposal | Dispose of contents/container in accordance with local/national regulations. [14] |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it an invaluable asset for researchers in drug discovery and organic synthesis. The ability to perform selective, sequential SₙAr reactions on its dichlorinated core provides a reliable and efficient pathway to generate libraries of complex molecules, particularly for the development of targeted therapies such as kinase inhibitors. A thorough understanding of the principles outlined in this guide will empower scientists to harness the full potential of this powerful building block.

References

- Vertex AI Search. (n.d.). 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE CAS#: 13162-27-1.

-

ChemBK. (2024, April 9). 2,4-DICHLORO-6-METHYL-PYRIMIDIN-5-YLAMINE. Retrieved from [Link]

- Safety Data Sheet. (n.d.).

-

Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Retrieved from [Link]

- Fisher Scientific. (2011, June 16). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

-

Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(9), 2959. Retrieved from [Link]

-

Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- US Patent US5744601A. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

-

Bioorganic & Medicinal Chemistry Letters. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[3][4][5]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Retrieved from [Link]

- WO Patent WO2014037391A1. (2014). Moxonidine synthesis with the aid of organic bases.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. PubMed. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE CAS#: 13162-27-1 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]

- 7. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 10. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-6-methylpyrimidin-5-amine

Executive Summary: 2,4-Dichloro-6-methylpyrimidin-5-amine is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategic arrangement of chloro, methyl, and amine functional groups on a pyrimidine core imparts a unique reactivity profile, making it a sought-after precursor for the development of targeted therapeutics. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a special focus on its application in the design of protein kinase inhibitors. Detailed experimental insights and characterization data are presented to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[1] Pyrimidine-based compounds are often considered "privileged scaffolds" because they can interact with a wide array of biological targets with high affinity.[2] A key area of application is in the development of protein kinase inhibitors, a major class of anticancer drugs.[1][2] Kinase deregulation is a well-established mechanism in cancer cell proliferation, making kinase inhibitors a focal point of oncology research.[2] The aminopyrimidine core, in particular, is a bioisostere of the purine scaffold of ATP, enabling it to effectively compete for the ATP-binding site in many kinases.[2]

This compound serves as a critical intermediate in the synthesis of these complex kinase inhibitors. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the key to building molecular diversity and tailoring compounds for specific kinase targets.[3][4] This guide will delve into the foundational chemistry of this molecule, providing the technical understanding necessary for its effective utilization in research and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₂N₃ | [5] |

| Molecular Weight | 178.02 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 13162-27-1 (Note: This CAS number has been associated with the compound, though some databases may list isomers under different numbers) | [5][6] |

| Appearance | Off-white to yellow or gray crystal/powder | |

| Melting Point | 70-73 °C | [7] |

| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg | [7] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N | [5] |

The molecular structure of this compound is characterized by a six-membered aromatic pyrimidine ring. The electronic nature of the ring is heavily influenced by the substituents:

-

Two Chlorine Atoms: As highly electronegative atoms, the chlorines at positions C2 and C4 act as strong electron-withdrawing groups. This significantly depletes the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack.

-

Amine Group (-NH₂): Located at the C5 position, the amino group is an electron-donating group through resonance, which can influence the regioselectivity of substitution reactions.

-

Methyl Group (-CH₃): The methyl group at C6 is a weak electron-donating group through induction.

This specific arrangement of electron-withdrawing and electron-donating groups creates a distinct reactivity pattern, which is the cornerstone of its utility in synthetic chemistry.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm range. The amine protons (-NH₂) would appear as a broader singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to chlorine and nitrogen atoms appearing further downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key signals would include N-H stretching vibrations from the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.02). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with prominent M+2 and M+4 peaks.

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability as a research chemical. A common synthetic route involves the reduction of a nitro-pyrimidine precursor.

Caption: General workflow for the synthesis of the title compound.

Protocol: Synthesis via Reduction [6]

-

Reaction Setup: 2,4-Dichloro-5-nitro-6-methylpyrimidine is dissolved in a suitable solvent, such as ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 40 psi) at room temperature or slightly elevated temperature.

-

Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the palladium catalyst is removed by filtration.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactivity and Regioselectivity: The key to the utility of this compound lies in the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the electronic influence of the adjacent amine and methyl groups. This allows for a stepwise and controlled introduction of different substituents at the C4 and C2 positions, which is a powerful strategy in constructing libraries of compounds for drug discovery.[8][9]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[3][4][10] This structural element mimics the adenine part of ATP and forms key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.

By sequentially reacting this compound with two different amines, a diverse range of 2,4-diaminopyrimidine derivatives can be synthesized. These derivatives are then screened for their ability to inhibit specific protein kinases that are implicated in diseases such as cancer or neurodegeneration.[3][10]

Caption: Simplified signaling pathway showing kinase inhibitor action.

Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the first regioselective substitution at the more reactive C4 position.

Objective: To synthesize a 4-amino-2-chloro-6-methylpyrimidin-5-amine derivative.

Materials:

-

This compound

-

A primary or secondary amine (nucleophile)

-

A suitable solvent (e.g., isopropanol, ethanol, or N,N-Dimethylformamide)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), if the nucleophile is an amine salt.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution. If necessary, add the base (1.5-2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

-

Self-Validating Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material and the appearance of a new spot/peak corresponding to the mono-substituted product will indicate the reaction's progress. The reaction is considered complete when the starting material is no longer detectable.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by washing with a suitable solvent (e.g., water, diethyl ether) to remove any salts or unreacted starting materials, followed by recrystallization or column chromatography to obtain the pure 4-amino-2-chloro-6-methylpyrimidin-5-amine derivative.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS, as described in Section 3.

This mono-substituted product can then be used in a second SNAr reaction with a different nucleophile to create a di-substituted aminopyrimidine, the core of many kinase inhibitors.

Conclusion and Future Outlook

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of its nucleophilic aromatic substitution reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. As the demand for targeted therapies, especially in oncology and neurology, continues to grow, the role of such "privileged" scaffolds and their key intermediates is set to expand. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and exploring its utility in the creation of novel therapeutics targeting a wider range of biological pathways.

References

-

A. K. Maurya, et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Online]. Available: [Link]

-

D. Ialongo, et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Online]. Available: [Link]

-

J. E. Johnson, et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(3), 2021-2041. [Online]. Available: [Link]

-

J. E. Johnson, et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

J. E. Johnson, et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. [Online]. Available: [Link]

-

PubChem. (n.d.). This compound. PubChem. [Online]. Available: [Link]

-

DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Revised. DTIC. [Online]. Available: [Link]

-

ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Online]. Available: [Link]

-

DTIC. (n.d.). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC. [Online]. Available: [Link]

-

A. C. S. N. de Vasconcelos, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Online]. Available: [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. [Online].

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem. [Online]. Available: [Link]

- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases. Google Patents. [Online].

-

E. Stevens. (2019). nucleophilic aromatic substitutions. YouTube. [Online]. Available: [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Online]. Available: [Link]

-

M. A. Clark. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Online]. Available: [Link]

-

J. D. Williams, et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central. [Online]. Available: [Link]

-

S. Goswami, et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. PMC - NIH. [Online]. Available: [Link]

-

N. Hertkorn, et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Online]. Available: [Link]

-

L. D. Field, et al. (n.d.). Organic Structures from Spectra. Wiley. [Online]. Available: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Online]. Available: [Link]

-

M. A. Al-Mokhanam, et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Online]. Available: [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE | 13162-27-1 [chemicalbook.com]

- 7. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 [sigmaaldrich.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloro-6-methylpyrimidin-5-amine IUPAC name

An In-depth Technical Guide to 2,4-Dichloro-6-methylpyrimidin-5-amine: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, functionalized pyrimidine scaffolds are of paramount importance. Their structural resemblance to the nucleobases found in DNA and RNA makes them privileged structures for interacting with a wide array of biological targets. Among these, dichlorinated methylpyrimidinamines serve as highly versatile and reactive intermediates for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of This compound , a key building block in organic synthesis.

It is crucial to distinguish this compound from its constitutional isomer, 4,6-dichloro-2-methylpyrimidin-5-amine . While both share the same molecular formula, the arrangement of substituents on the pyrimidine ring is different, leading to distinct chemical properties and reactivity. This guide will focus on the specified topic, this compound, while also providing comparative data for its isomer to ensure clarity and aid in unambiguous identification. We will delve into its nomenclature, physicochemical properties, synthesis methodologies, spectroscopic characterization, applications in drug discovery, and essential safety protocols.

Nomenclature and Structural Elucidation

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous identification. The IUPAC name for the topic of this guide is This compound [1]. Its isomer is named 4,6-dichloro-2-methylpyrimidin-5-amine [2]. The difference lies in the positions of the two chloro groups and the methyl group on the pyrimidine ring.

To prevent any ambiguity, the following table summarizes the key identifiers for both isomers.

| Identifier | This compound | 4,6-Dichloro-2-methylpyrimidin-5-amine |

| IUPAC Name | This compound[1] | 4,6-dichloro-2-methylpyrimidin-5-amine[2] |

| CAS Number | 13162-27-1[1] | 39906-04-2[2] |

| PubChem CID | 14665971[1] | 736674[2] |

| Molecular Formula | C₅H₅Cl₂N₃[1] | C₅H₅Cl₂N₃[2][3] |

| InChI | InChI=1S/C5H5Cl2N3/c1-2-3(8)4(6)10-5(7)9-2/h8H2,1H3[1] | InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3[2][3] |

| InChIKey | FDMMHWIFYCXEOF-UHFFFAOYSA-N[1] | FKRXXAMAHOGYNT-UHFFFAOYSA-N[2][3] |

| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)N[1] | CC1=NC(=C(C(=N1)Cl)N)Cl[2] |

The structural differences are visually represented in the diagram below.

Sources

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylpyrimidin-5-amine

Introduction: Strategic Importance of 2,4-Dichloro-6-methylpyrimidin-5-amine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The presence of two reactive chlorine atoms at the 2 and 4 positions, an amine at the 5 position, and a methyl group at the 6 position provides multiple points for synthetic diversification, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of a robust and well-established synthetic route to this key intermediate, detailing the necessary starting materials, step-by-step protocols, and the underlying chemical principles.

Core Synthetic Strategy: A Multi-Step Approach from Simple Precursors

The most common and economically viable synthesis of this compound is a four-step sequence commencing with readily available and inexpensive starting materials. This pathway is logical and high-yielding, relying on fundamental organic transformations. The overall strategy involves the initial construction of a pyrimidine ring, followed by sequential functional group manipulations—nitration, chlorination, and reduction—to arrive at the target molecule.

Part 1: Synthesis of 6-Methyluracil - The Pyrimidine Core

The foundational step of this synthesis is the construction of the pyrimidine ring through a Biginelli-type condensation reaction. This classic multicomponent reaction provides an efficient route to the dihydropyrimidine core, which is subsequently oxidized to the uracil.

Starting Materials:

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | C-C-C fragment provider |

| Urea | CH₄N₂O | 60.06 | N-C-N fragment provider |

| Sodium Hydroxide | NaOH | 40.00 | Base for cyclization |

| Hydrochloric Acid | HCl | 36.46 | Acid for workup |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Experimental Protocol:[1]

-

Condensation: In a suitable reaction vessel, combine 1.33 moles of finely powdered urea with 1.23 moles of ethyl acetoacetate. Add a catalytic amount of absolute ethanol (approx. 25 mL) and a few drops of concentrated hydrochloric acid.

-

Drying: The mixture is then thoroughly mixed and dried under vacuum over concentrated sulfuric acid until a solid mass is formed. This step drives the initial condensation to form the β-uraminocrotonic ester intermediate.

-

Cyclization: The dried and powdered β-uraminocrotonic ester is added to a solution of 2 moles of sodium hydroxide in water at 95°C. This promotes the intramolecular cyclization to form the sodium salt of 6-methyluracil.

-

Precipitation: The clear solution is cooled to 65°C and carefully acidified with concentrated hydrochloric acid. 6-Methyluracil precipitates out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold water, followed by ethanol and ether, and then air-dried to yield pure 6-methyluracil as a colorless powder. The typical yield for this reaction is in the range of 71-77%.

Causality and Field-Proven Insights:

The initial condensation is acid-catalyzed to facilitate the reaction between the urea and the keto-ester. The subsequent drying step is crucial to remove water and drive the equilibrium towards the formation of the crotonic ester intermediate. The use of a strong base like sodium hydroxide is essential for the deprotonation and subsequent intramolecular cyclization to form the stable pyrimidine ring.

Part 2: Nitration of 6-Methyluracil

With the pyrimidine ring constructed, the next step is to introduce a nitro group at the 5-position. This is a key functionalization step that sets up the final amination.

Starting Materials:

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| 6-Methyluracil | C₅H₆N₂O₂ | 126.11 | Substrate |

| Nitric Acid (conc.) | HNO₃ | 63.01 | Nitrating agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |

Experimental Protocol:[2][3]

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, 6-methyluracil is suspended in a suitable organic solvent such as dichloromethane.

-

Nitration: The mixture is cooled to below 10°C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) for approximately one hour until the starting material is consumed, as monitored by TLC or HPLC.

-

Workup: The reaction mixture is then carefully quenched by pouring it onto ice. The precipitated product, 6-methyl-5-nitrouracil, is collected by filtration.

-

Purification: The crude product is washed with cold water and dried. Further purification can be achieved by recrystallization if necessary.

Causality and Field-Proven Insights:

The use of a nitrating mixture (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich pyrimidine ring. The temperature control is critical to prevent over-nitration and other side reactions.

Part 3: Dichlorination of 6-Methyl-5-nitrouracil

This step converts the dihydroxy-pyrimidine (uracil) to the corresponding dichloro-pyrimidine, which is significantly more reactive and suitable for further modifications.

Starting Materials:

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| 6-Methyl-5-nitrouracil | C₅H₅N₃O₄ | 171.11 | Substrate |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent |

| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | Catalyst/Acid scavenger |

Experimental Protocol:

-

Reaction Setup: A mixture of 6-methyl-5-nitrouracil and a significant excess of phosphorus oxychloride is placed in a reaction flask equipped with a reflux condenser. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

-

Chlorination: The mixture is heated to reflux (around 110°C) and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Removal of Excess Reagent: After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

Workup: The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. The product, 2,4-dichloro-6-methyl-5-nitropyrimidine, will precipitate as a solid.

-

Isolation: The solid product is collected by filtration, washed thoroughly with cold water, and dried.

Causality and Field-Proven Insights:

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric amide form of the uracil ring to generate the dichloro derivative. The reaction is typically run neat in excess POCl₃ which also acts as the solvent. The workup must be performed with extreme care due to the violent reaction of POCl₃ with water.

Part 4: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amine, yielding the target molecule. Two common and effective methods are presented here.

Method A: Reduction with Iron Powder

Starting Materials:

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | C₅H₃Cl₂N₃O₂ | 207.99 | Substrate |

| Iron Powder | Fe | 55.84 | Reducing agent |

| Acetic Acid or Hydrochloric Acid | CH₃COOH or HCl | 60.05 or 36.46 | Acidic medium |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Experimental Protocol:[4][5]

-

Reaction Setup: The nitro compound is dissolved in a mixture of ethanol and acetic acid.

-

Reduction: Iron powder is added portion-wise to the solution. The reaction is exothermic and may require cooling to maintain control.

-

Reaction Completion: The mixture is heated to reflux for a short period to ensure the reaction goes to completion.

-

Workup: The reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent (like ethyl acetate) and water. The aqueous layer is basified to precipitate the product.

-

Isolation: The product is extracted into the organic layer, which is then washed, dried, and concentrated to give this compound.

Method B: Catalytic Transfer Hydrogenation

Starting Materials:

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | C₅H₃Cl₂N₃O₂ | 207.99 | Substrate |

| Palladium on Carbon (5-10% Pd/C) | - | - | Catalyst |

| Ammonium Formate or Hydrogen Gas | H₅NO₂ or H₂ | 63.06 or 2.02 | Hydrogen source |

| Methanol or Ethanol | CH₃OH or C₂H₅OH | 32.04 or 46.07 | Solvent |

Experimental Protocol:[6][7]

-

Reaction Setup: The nitro compound is dissolved in methanol or ethanol in a flask. The Pd/C catalyst is added carefully under an inert atmosphere.

-

Hydrogenation: If using ammonium formate, it is added to the mixture, and the reaction is heated to reflux. If using hydrogen gas, the flask is connected to a hydrogen source and stirred under a positive pressure of H₂.

-

Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Workup: The catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality and Field-Proven Insights:

The iron/acid reduction is a classic and cost-effective method for nitro group reduction. The reaction proceeds via single electron transfer from the iron metal. Catalytic hydrogenation is often cleaner and can provide higher yields, but requires specialized equipment for handling hydrogen gas and the catalyst can be expensive. Transfer hydrogenation with ammonium formate offers a safer alternative to using hydrogen gas.[1]

Visualizing the Synthesis Workflow

Overall Synthetic Pathway

Caption: Multi-step synthesis of the target molecule.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Ethyl Acetoacetate, Urea | 6-Methyluracil | HCl, NaOH | 71-77%[2] |

| 2 | 6-Methyluracil | 6-Methyl-5-nitrouracil | HNO₃, H₂SO₄ | High |

| 3 | 6-Methyl-5-nitrouracil | 2,4-Dichloro-6-methyl-5-nitropyrimidine | POCl₃ | Good to High |

| 4 | 2,4-Dichloro-6-methyl-5-nitropyrimidine | This compound | Fe/AcOH or H₂/Pd-C | Good to High |

Conclusion

The synthesis of this compound from ethyl acetoacetate and urea is a well-trodden path in medicinal and process chemistry. The starting materials are readily accessible, and the reactions involved are standard, robust transformations. This guide provides the necessary detail for researchers and drug development professionals to confidently undertake the synthesis of this valuable intermediate, enabling the advancement of their research and development programs. Careful attention to reaction conditions and safety procedures, particularly during the chlorination and workup steps, is paramount for successful and safe execution.

References

- CN102702114A - Method for preparing nitro orotic acid.

-

Donleavy, J. J.; Kise, M. A. 6-Methyluracil. Org. Synth.1941 , 21, 81. [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

-

The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. ResearchGate. [Link]

-

6-Methyl-5-nitrouracil. PubChem. [Link]

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

-

Stolar, T.; Užarević, K. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules2020 , 25(23), 5611. [Link]

Sources

solubility of 2,4-Dichloro-6-methylpyrimidin-5-amine in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dichloro-6-methylpyrimidin-5-amine

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. It is designed for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's dissolution characteristics for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized building block, its utility in synthetic pathways is fundamentally governed by its solubility. In drug development, solubility is a critical determinant of a compound's bioavailability, affecting its absorption and ultimate therapeutic efficacy. A thorough understanding of its behavior in different solvent systems is therefore not merely academic but a prerequisite for successful application.

This document moves beyond a simple data sheet to provide a methodological and theoretical guide. It explains the physicochemical principles governing the solubility of this specific molecule and presents robust, field-proven protocols for its empirical determination.

Physicochemical Analysis and Solubility Prediction

Before any experiment is conducted, a detailed analysis of the molecular structure provides critical insights into its expected solubility behavior. This aligns with the fundamental principle of "like dissolves like."

Molecular Structure: this compound

-

Molecular Formula: C₅H₅Cl₂N₃

-

Molecular Weight: 190.02 g/mol

-

Key Structural Features:

-

Pyrimidine Core: A polar aromatic heterocycle containing two nitrogen atoms.

-

Amine Group (-NH₂): A primary amine that can act as a hydrogen bond donor.

-

Chlorine Atoms (-Cl): Two electron-withdrawing groups that increase the molecule's polarity and can participate in dipole-dipole interactions.

-

Methyl Group (-CH₃): A non-polar, hydrophobic group.

-

Solubility Prediction:

The molecule presents a mixed character. The pyrimidine ring, amine group, and chlorine atoms impart significant polarity and hydrogen bonding capability. The amine group's two N-H bonds are strong hydrogen bond donors, while the ring nitrogens and the amine nitrogen itself are hydrogen bond acceptors. Conversely, the methyl group and the overall chlorinated hydrocarbon-like framework introduce a degree of non-polar character.

-

High Solubility is Expected in: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.

-

Moderate to Low Solubility is Expected in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

-

Poor Solubility is Expected in: Non-polar solvents (e.g., Hexane, Toluene), which cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility is the shake-flask equilibrium method . This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

Caption: Conceptual workflow for a high-throughput solubility screen.

While HTS methods are excellent for ranking compounds or identifying promising solvents, they often measure kinetic solubility, which can differ from the true thermodynamic solubility obtained via the shake-flask method. Therefore, results from HTS should be considered as estimates, with key findings confirmed by the more rigorous equilibrium method.

Conclusion

The solubility of this compound is a complex interplay between its polar, hydrogen-bonding functional groups and its non-polar structural elements. A systematic approach that combines theoretical structural analysis with robust experimental validation is essential for accurately characterizing its behavior. The shake-flask equilibrium method, coupled with a reliable analytical technique like HPLC, remains the gold standard for determining thermodynamic solubility. By following the protocols and principles outlined in this guide, researchers can generate high-quality, reliable data to support their work in synthesis, process development, and pharmaceutical formulation.

References

-

Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA), Guidance on the Application of the CLP Criteria. URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: High-Throughput Measurement of Drug Solubility Source: Current Drug Discovery Technologies URL: [Link]

-

Title: Introduction to Modern Liquid Chromatography Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. URL: [Link]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-methylpyrimidin-5-amine for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-dichloro-6-methylpyrimidin-5-amine (CAS No: 13162-27-1), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data, peer-reviewed literature, and field-proven laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory conduct.

Compound Profile and Hazard Identification

This compound is a chlorinated heterocyclic compound. Its reactivity, which makes it a valuable building block in drug discovery, is also the source of its primary hazards. Understanding its chemical properties is fundamental to anticipating and mitigating risks.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13162-27-1 | PubChem[1] |

| Molecular Formula | C₅H₅Cl₂N₃ | PubChem[1] |

| Molecular Weight | 178.02 g/mol | PubChem[1] |

| Appearance | Off-white to pale beige solid/powder | ChemicalBook[2] |

The primary hazards associated with this compound are clearly defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Classification | Implication & Rationale |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation [1][3] | The dichloropyrimidine structure can react with moisture on the skin, potentially leading to localized irritation. Prolonged contact should be avoided. |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation [1][3] | The compound can cause significant irritation and potential damage upon contact with the sensitive tissues of the eye. |

| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation [1][3][4] | As a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs. |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed [1] | Ingestion can lead to systemic toxicity. |

| Acute Toxicity (Inhalation) | Warning: H332 - Harmful if inhaled [1] | Inhalation of significant quantities can be harmful. |

The Core of Safe Handling: A Multi-Layered Approach

Safe handling is not a single action but a system of overlapping controls. This section details the essential layers of protection, from engineering controls to personal protective equipment (PPE), explaining the rationale for each.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to manage exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling the fine powder and any potential vapors.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[2]

-

Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7] Proximity is critical in case of an emergency.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to be effective against the specific hazards of this compound.

| PPE Component | Specification & Rationale | Authority |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) . Always inspect gloves for tears or punctures before use.[2][5] For prolonged tasks, consider double-gloving. The goal is to prevent any skin contact.[8] | OSHA 29 CFR 1910.138 |

| Eye & Face Protection | Splash-proof safety goggles and a face shield .[5] Standard safety glasses are insufficient. The combination of goggles and a face shield provides robust protection against splashes and airborne particles during transfers. | OSHA 29 CFR 1910.133 |

| Body Protection | A laboratory coat, fully buttoned, with tight-fitting cuffs . For larger scale operations or when there is a significant risk of spillage, a chemically resistant apron or Tyvek-type suit should be worn.[5] | General Lab Practice |

| Respiratory Protection | Generally not required if work is conducted in a fume hood . If engineering controls fail or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[8] | OSHA 29 CFR 1910.134 |

Standard Operating Procedures (SOPs): From Bench to Waste

The following protocols are designed to be self-validating systems, minimizing risk at each step of a typical laboratory workflow.

Workflow for Weighing and Transferring the Solid Compound

This workflow is designed to prevent the generation and inhalation of airborne powder.

Caption: Workflow for Safe Weighing and Transfer.

Storage and Incompatibility

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The storage area should be secure and accessible only to authorized personnel.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6][8] Contact with strong acids can cause a violent reaction, while strong oxidizers can create a fire or explosion hazard. Thermal decomposition can release toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6][8]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Exposure Scenarios and First-Aid Measures

The following diagram outlines the immediate actions required for different types of exposure.

Caption: First-Aid Response to Exposure.

Accidental Release Measures

-

Minor Spill (inside a fume hood):

-

Ensure PPE is worn.

-

Wipe up the powder with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to avoid creating dust.

-

Place the contaminated cloth and any other cleanup materials into a sealed container labeled for halogenated waste.[8]

-

Decontaminate the area with soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert colleagues.

-

Restrict access to the area.

-

If safe to do so, cover the spill with an inert absorbent material to prevent dust from becoming airborne.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Segregation: All waste containing this compound, including contaminated PPE, weigh paper, and reaction residues, must be disposed of in a container specifically designated for halogenated organic waste .[9] Do not mix with non-halogenated waste streams.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).[9]

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][8] Consult your institution's EHS department for specific procedures.

Conclusion

This compound is a valuable reagent whose hazards are well-defined and manageable. By implementing a system of robust engineering controls, selecting the appropriate PPE, and adhering to disciplined standard operating procedures, researchers can handle this compound safely and effectively. The foundation of this safety paradigm is a thorough understanding of not just what to do, but why each step is critical. This knowledge empowers scientists to conduct their work with confidence and care, ensuring a safe environment for discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

-

Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

Sources

- 1. This compound | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.ca [fishersci.ca]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. fishersci.com [fishersci.com]

- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

A Technical Guide to the Physicochemical Properties and Characterization of 2,4-Dichloro-6-methylpyrimidin-5-amine

Section 1: Introduction and Strategic Importance

2,4-Dichloro-6-methylpyrimidin-5-amine, identified by CAS Number 13162-27-1, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structural arrangement, featuring a pyrimidine core functionalized with two reactive chlorine atoms, a methyl group, and an amine, makes it a versatile scaffold for building more complex molecular architectures. Professionals in drug development frequently utilize this compound as a starting material for synthesizing a range of bioactive molecules.[2] Its applications also extend to the development of novel pesticides, including fungicides and herbicides.[3]

A comprehensive understanding of its physical and chemical properties is therefore not merely academic; it is a prerequisite for its efficient handling, reaction optimization, and the successful development of downstream products. This guide provides an in-depth analysis of the compound's physical appearance, key physicochemical parameters, and validated protocols for its synthesis and characterization, designed for researchers and scientists in applied chemistry.

Molecular Structure and Identity:

-

IUPAC Name: this compound[1]

-